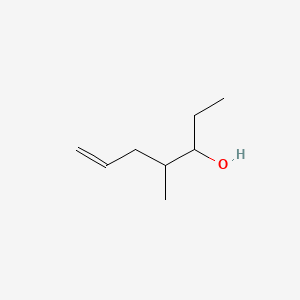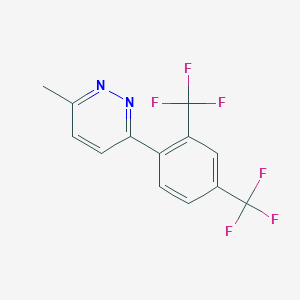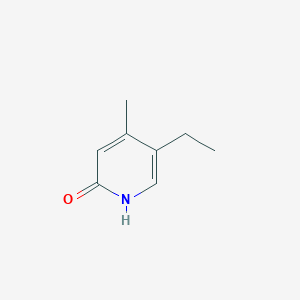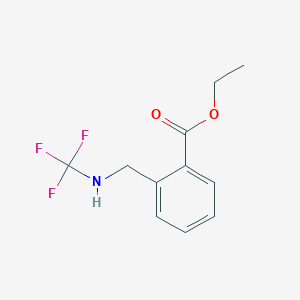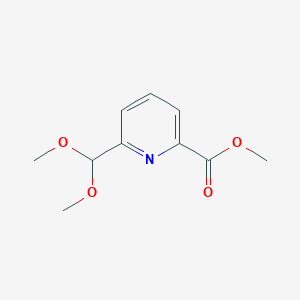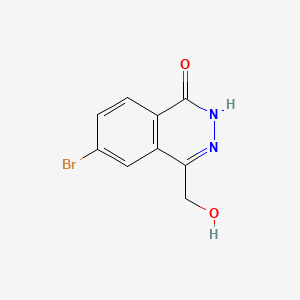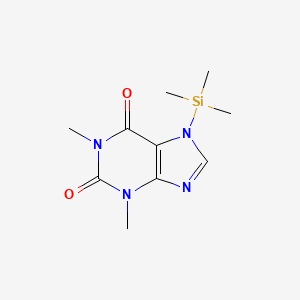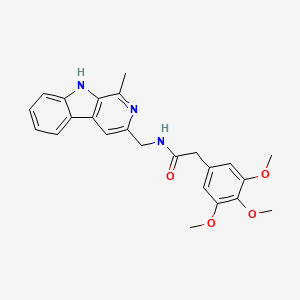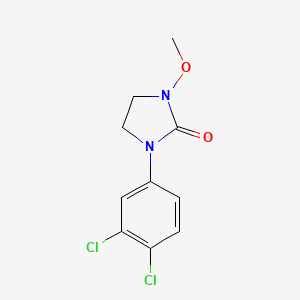
1-(3,4-Dichlorophenyl)-3-methoxyimidazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Dichlorophenyl)-3-methoxyimidazolidin-2-one is a synthetic organic compound characterized by the presence of a dichlorophenyl group and a methoxyimidazolidinone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dichlorophenyl)-3-methoxyimidazolidin-2-one typically involves the reaction of 3,4-dichloroaniline with methoxyisocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and high throughput. Quality control measures, including chromatography and spectroscopy, are employed to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3,4-Dichlorophenyl)-3-methoxyimidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products:
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced imidazolidinone derivatives.
Substitution: Formation of substituted dichlorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3,4-Dichlorophenyl)-3-methoxyimidazolidin-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1-(3,4-Dichlorophenyl)-3-methoxyimidazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access .
Vergleich Mit ähnlichen Verbindungen
1-(3,4-Dichlorophenyl)-3-methoxyurea: Shares a similar structure but differs in the functional group attached to the imidazolidinone ring.
1-(3,4-Dichlorophenyl)piperazine: Contains a piperazine ring instead of an imidazolidinone ring.
1-(3,4-Dichlorophenyl)pyrrolidine: Features a pyrrolidine ring, offering different chemical properties and applications.
Uniqueness: 1-(3,4-Dichlorophenyl)-3-methoxyimidazolidin-2-one is unique due to its specific combination of the dichlorophenyl group and the methoxyimidazolidinone moiety, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
52420-23-2 |
|---|---|
Molekularformel |
C10H10Cl2N2O2 |
Molekulargewicht |
261.10 g/mol |
IUPAC-Name |
1-(3,4-dichlorophenyl)-3-methoxyimidazolidin-2-one |
InChI |
InChI=1S/C10H10Cl2N2O2/c1-16-14-5-4-13(10(14)15)7-2-3-8(11)9(12)6-7/h2-3,6H,4-5H2,1H3 |
InChI-Schlüssel |
LVDRWFLRGJHTHZ-UHFFFAOYSA-N |
Kanonische SMILES |
CON1CCN(C1=O)C2=CC(=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



